6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine
Description
Properties
Molecular Formula |
C6H5BrF3N3 |
|---|---|
Molecular Weight |
256.02 g/mol |
IUPAC Name |
6-bromo-5-(trifluoromethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C6H5BrF3N3/c7-4-2(6(8,9)10)1-3(11)5(12)13-4/h1H,11H2,(H2,12,13) |
InChI Key |
MCHYSOGVYAKTCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1N)N)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Pyridine Precursors
The starting materials often include pyridine derivatives bearing chloromethyl or methoxyl substituents, which undergo halogenation and fluorination to install trifluoromethyl groups.
A patented method describes the preparation of 2,3-dichloro-5-(trifluoromethyl)pyridine via chlorination and fluorination steps starting from 2-chloro-5-(chloromethyl)pyridine. The process involves:
- Stirring 2-chloro-5-(chloromethyl)pyridine with chlorine gas at 75–80 °C to form 2-chloro-5-(trichloromethyl)pyridine.
- On-ring chlorination catalyzed by antimony trichloride at 125–140 °C to yield 2,3-dichloro-5-(trichloromethyl)pyridine.
- Fluorination with hydrogen fluoride gas at 120–135 °C to convert the trichloromethyl group to trifluoromethyl, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine.
- Purification steps including washing, steam distillation, pH adjustment (6–8), and rectification to obtain high-purity product.
This method is energy-efficient, uses recyclable catalysts, and achieves high yields with good purity.
Bromination at Position 6
Selective bromination of pyridine derivatives with trifluoromethyl substituents is commonly achieved using brominating agents such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione under controlled conditions.
- For example, 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine is synthesized by brominating 2-methoxy-3-(trifluoromethyl)pyridine using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in trifluoroacetic acid at 20 °C for 18 hours under inert atmosphere. The product is isolated by filtration, solvent extraction, and silica gel chromatography with yields around 74%.
While this example is for a methoxy-substituted pyridine, similar bromination strategies can be adapted for the 6-position bromination on the trifluoromethyl pyridine ring.
Introduction of Diamine Groups at Positions 2 and 3
The diamine functionality on pyridine rings is often introduced by nucleophilic aromatic substitution of halogen atoms (chlorine or bromine) with ammonia or amine sources or by reduction of nitro-substituted intermediates.
Starting from 2,3-dichloro-5-(trifluoromethyl)pyridine, reaction with ammonia under elevated temperature and pressure can substitute chlorine atoms with amino groups, yielding 2,3-diamino-5-(trifluoromethyl)pyridine derivatives.
Alternatively, reduction of 2,3-dinitro-5-(trifluoromethyl)pyridine with catalytic hydrogenation or metal hydrides can provide the corresponding diamine.
Incorporation of bromine at position 6 can be done before or after amination depending on the reactivity and stability of intermediates.
Summary Table of Preparation Steps and Conditions
| Step | Starting Material | Reagents/Catalysts | Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorination | 2-chloro-5-(chloromethyl)pyridine | Chlorine gas | 75–80 °C, stirring | 2-chloro-5-(trichloromethyl)pyridine | High | Antimony trichloride catalyst used later |
| On-ring chlorination | Above intermediate | Antimony trichloride, chlorine gas | 125–140 °C | 2,3-dichloro-5-(trichloromethyl)pyridine | High | Catalyst recyclable |
| Fluorination | Above intermediate | Hydrogen fluoride gas | 120–135 °C | 2,3-dichloro-5-(trifluoromethyl)pyridine | High | pH adjusted to 6–8 |
| Bromination | 2-methoxy-3-(trifluoromethyl)pyridine | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, TFA | 20 °C, 18 h, inert atmosphere | 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine | 74 | Adaptable to other positions |
| Amination (nucleophilic substitution) | 2,3-dichloro-5-(trifluoromethyl)pyridine | Ammonia or amine source | Elevated temperature/pressure | 6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine | Variable | Reaction optimization required |
Research Discoveries and Optimization Insights
The use of antimony trichloride as a catalyst in on-ring chlorination significantly accelerates reaction rates and improves chlorination selectivity, reducing reaction time and energy consumption compared to traditional methods.
Fluorination with hydrogen fluoride gas is critical to convert trichloromethyl groups to trifluoromethyl groups, a key step for introducing the trifluoromethyl moiety with high purity and yield.
Bromination using stable brominating agents under mild conditions allows for selective substitution without degrading sensitive trifluoromethyl or amino groups.
Amination steps require careful control of reaction parameters to avoid overreaction or decomposition of the pyridine ring, especially when multiple amino groups are introduced.
Scientific Research Applications
6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form strong interactions with enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related pyridine-2,3-diamine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Key Findings
Substituent Effects on Reactivity
- Halogen Position : Bromine at C6 (as in the target compound) vs. C5 (e.g., 5-Bromo-6-methylpyridine-2,3-diamine) alters regioselectivity in cross-coupling reactions. Bromine at C6 enhances stability in electrophilic substitutions .
- Trifluoromethyl vs. Methyl : The CF₃ group in the target compound increases electronegativity and resistance to oxidation compared to methyl (CH₃) derivatives .
Biological Activity Pyridine-2,3-diamine derivatives undergo oxidative dimerization catalyzed by enzymes (e.g., Burkholderia sp. The trifluoromethyl group in the target compound improves membrane permeability, critical for drug candidates targeting intracellular enzymes .
Synthetic Utility
- 6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine serves as a precursor for fused heterocycles. For example, bromo-trifluoromethyl pyridines are used to synthesize thiazolo[4,5-b]pyridines, which inhibit acyl-ACP thioesterases (herbicidal activity) .
- Chloro analogues (e.g., 6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine) exhibit similar reactivity but require harsher conditions for Suzuki-Miyaura couplings due to lower leaving-group ability .
Physicochemical Properties
| Property | 6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine | N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine |
|---|---|---|
| Molecular Formula | C₆H₄BrF₃N₃ (estimated) | C₇H₈F₃N₃ |
| Molecular Weight | ~263.02 g/mol | 191.15 g/mol |
| Boiling Point | Not reported | 285.48 °C |
| Density | Not reported | 1.386 g/cm³ |
Note: Data for the methyl-substituted analogue highlights the impact of N-methylation on boiling point and density .
Biological Activity
6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine is a heterocyclic organic compound characterized by its unique structural features, including a pyridine ring substituted with a bromine atom and a trifluoromethyl group, along with two amino groups at the 2 and 3 positions. This configuration enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development.
The molecular formula of 6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine is C6H4BrF3N2. Its structural characteristics contribute to its potential as an enzyme inhibitor and a building block for bioactive molecules. The presence of the trifluoromethyl and bromine groups is crucial for its interaction with biological targets, potentially leading to significant biochemical effects.
Biological Activity Overview
Research indicates that 6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine exhibits notable biological activities, including:
- Enzyme Inhibition : The compound has shown potential in modulating various biological pathways through its binding affinity to specific enzymes.
- Antibacterial Properties : Preliminary studies suggest it may possess antibacterial activity against several pathogens.
- Anticancer Potential : Its structural analogs have demonstrated cytotoxic effects on cancer cell lines, indicating possible anticancer properties.
Enzyme Inhibition Studies
Studies have focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, the presence of amino groups enhances hydrogen bonding capabilities, which may facilitate stronger interactions with enzyme active sites.
Antibacterial Activity
In vitro assays have been conducted to assess the antibacterial efficacy of 6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine. The compound exhibited inhibitory effects against various bacterial strains, as summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
| Klebsiella pneumoniae | 35 µg/mL |
These results suggest that the compound could be further explored as a candidate for developing new antibacterial agents.
Anticancer Activity
Research on structural analogs has indicated that compounds similar to 6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine exhibit significant cytotoxicity against various cancer cell lines. For example:
- MCF-7 Breast Cancer Cells : IC50 values were reported in the low micromolar range (around 1.29 µM), indicating potent activity.
- Mechanism of Action : Studies suggest that these compounds may induce apoptosis and halt the cell cycle at specific phases, contributing to their anticancer effects.
Case Studies
A notable case study involved the investigation of structural analogs in drug resistance scenarios. Compounds related to 6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine were tested against drug-resistant bacterial strains, demonstrating minimal decline in efficacy compared to non-resistant strains. This highlights the potential for developing new treatments for resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
